molecular formula C12H16BrNO2S B13344811 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

Cat. No.: B13344811
M. Wt: 318.23 g/mol
InChI Key: IAMLGHHIDGPQGY-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid
  • 1-Benzoyl-2-piperidinecarboxylic acid
  • (2S)-1-(Phenylsulfonyl)-2-piperidinecarboxylic acid

Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

IAMLGHHIDGPQGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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